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Compound of Interest

Compound Name: D-(+)-Cellobiose

Cat. No.: B7887825 Get Quote

For Use By: Researchers, scientists, and drug development professionals.

Introduction and Principle
The 3,5-Dinitrosalicylic Acid (DNS or DNSA) assay is a widely used colorimetric method for the

quantification of reducing sugars. D-(+)-Cellobiose, a disaccharide composed of two β-glucose

units, is a reducing sugar due to the free aldehyde group at its anomeric carbon in the open-

chain form. This assay is particularly relevant in studies involving the enzymatic degradation of

cellulose, where cellobiose is a primary product.[1][2]

The principle of the assay is based on a redox reaction. In an alkaline solution and upon

heating, the 3,5-dinitrosalicylic acid (a pale yellow compound) is reduced by the aldehyde

group of cellobiose to 3-amino-5-nitrosalicylic acid.[3][4] This product imparts a red-brown color

to the solution.[4] The intensity of the color, which is directly proportional to the concentration of

the reducing sugar, is measured spectrophotometrically at a wavelength of 540 nm.[3][4][5][6]

Chemical Reaction Principle
The core reaction involves the oxidation of the aldehyde group of cellobiose to a carboxylic

acid group, and the simultaneous reduction of the nitro group on the DNS molecule.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b7887825?utm_src=pdf-interest
https://www.benchchem.com/product/b7887825?utm_src=pdf-body
https://m.youtube.com/watch?v=SggjDf8m_RM
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103847/
https://biocyclopedia.com/index/biotechnology_methods/biochemistry/estimation_of_reducing_sugars_by_the_dinitro_salicylic_acid_dns_method.php
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/DNSAinstructions.pdf
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/DNSAinstructions.pdf
https://biocyclopedia.com/index/biotechnology_methods/biochemistry/estimation_of_reducing_sugars_by_the_dinitro_salicylic_acid_dns_method.php
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/DNSAinstructions.pdf
https://archive.lib.cmu.ac.th/full/t/2009/biot0552wa_app.pdf
https://www.researchgate.net/file.PostFileLoader.html?id=559635a75dbbbdfa218b45aa&assetKey=AS:273582955925523@1442238668285
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7887825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants
Products

D-(+)-Cellobiose
(Reducing Aldehyde Group)

3-Amino-5-nitrosalicylic Acid
(Red-Brown, Absorbs at 540 nm)

  Heat (90-100°C)
  Alkaline Conditions (NaOH)  

Oxidized Cellobiose
(Cellobionic Acid)

3,5-Dinitrosalicylic Acid
(Yellow)

Click to download full resolution via product page

Caption: Chemical principle of the DNS assay for reducing sugars.

Materials and Reagents
Materials:

Spectrophotometer or colorimeter capable of reading at 540 nm[4][5][6]

Cuvettes

Water bath or heating block (90-100°C)

Vortex mixer

Micropipettes and tips

Glass test tubes (e.g., 15 mL)[3]

Volumetric flasks and graduated cylinders

Reagents:

D-(+)-Cellobiose (for standards)

3,5-Dinitrosalicylic Acid (DNS)
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Sodium Hydroxide (NaOH)[5][7]

Sodium Potassium Tartrate (Rochelle Salt)[1][5][7]

Phenol (optional, enhances color intensity)[5][8]

Sodium Metabisulfite or Sodium Sulfite (optional, oxygen scavenger)[5][8]

Deionized or distilled water

Experimental Protocols
4.1. Preparation of DNS Reagent (100 mL)

Caution: Wear appropriate personal protective equipment (PPE), including safety glasses and

gloves. NaOH is corrosive and phenol is toxic.

Solution A: In a 100 mL beaker, dissolve 1.0 g of 3,5-dinitrosalicylic acid in 20 mL of 2M

NaOH.[1]

Solution B: In a separate beaker, dissolve 30 g of sodium potassium tartrate in 50 mL of

warm deionized water.[7][9]

Slowly and while stirring, pour Solution A into Solution B.

(Optional) Add 0.2 g of phenol and 0.05 g of sodium sulfite to the mixture.

Transfer the final solution to a 100 mL volumetric flask and bring the volume to 100 mL with

deionized water.

Mix thoroughly and store in a dark, airtight bottle at room temperature. The reagent is stable

for several months.[4]

4.2. Preparation of Cellobiose Standards

Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of D-(+)-Cellobiose and dissolve it

in deionized water in a 100 mL volumetric flask. Mix until fully dissolved.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://archive.lib.cmu.ac.th/full/t/2009/biot0552wa_app.pdf
https://www.mystrica.com/Applications/DNSA
https://m.youtube.com/watch?v=SggjDf8m_RM
https://archive.lib.cmu.ac.th/full/t/2009/biot0552wa_app.pdf
https://www.mystrica.com/Applications/DNSA
https://archive.lib.cmu.ac.th/full/t/2009/biot0552wa_app.pdf
https://www.biorxiv.org/content/biorxiv/early/2020/05/23/2020.05.21.106468/DC1/embed/media-1.pdf
https://archive.lib.cmu.ac.th/full/t/2009/biot0552wa_app.pdf
https://www.biorxiv.org/content/biorxiv/early/2020/05/23/2020.05.21.106468/DC1/embed/media-1.pdf
https://m.youtube.com/watch?v=SggjDf8m_RM
https://www.mystrica.com/Applications/DNSA
https://www.scribd.com/document/539385004/Determination-of-reducing-sugar-by-DNS-method
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/DNSAinstructions.pdf
https://www.benchchem.com/product/b7887825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7887825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Working Standards: Prepare a series of dilutions from the stock solution to create a standard

curve. A typical concentration range is from 0.1 mg/mL to 1.0 mg/mL.

4.3. Assay Procedure

Pipette 1.0 mL of each standard, unknown sample, and a blank (1.0 mL deionized water) into

separate, clearly labeled test tubes.

Add 1.0 mL of the DNS reagent to each tube.[2]

Mix the contents of each tube thoroughly using a vortex mixer.

Place all tubes in a boiling water bath (95-100°C) and incubate for 5-10 minutes.[4][5][7] A

distinct color change from yellow to red-brown will be observed in tubes containing

cellobiose.

Immediately cool the tubes to room temperature in a cold water bath to stop the reaction.[5]

[9]

Add 8.0 mL of deionized water to each tube to dilute the mixture and bring the final volume to

10 mL.[1] Mix well.

Set the spectrophotometer to 540 nm and zero the instrument using the blank solution.

Measure the absorbance of each standard and unknown sample.

Experimental Workflow
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Step 1: Preparation

Step 2: Reaction

Step 3: Measurement & Analysis
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Caption: Workflow for the quantification of cellobiose using the DNS assay.
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Data Presentation and Analysis
The data obtained from the standards is used to generate a standard curve by plotting

Absorbance at 540 nm (y-axis) against the known cellobiose concentration (x-axis). A linear

regression is then applied to the data points. The equation of the line (y = mx + c) is used to

calculate the concentration of cellobiose in the unknown samples from their absorbance

values.

Table 1: Example Data for Cellobiose Standard Curve

Tube No. Cellobiose Conc. (mg/mL)
Absorbance at 540 nm
(A₅₄₀)

1 (Blank) 0.0 0.000

2 0.2 0.225

3 0.4 0.451

4 0.6 0.674

5 0.8 0.902

6 1.0 1.128

Note: The values presented are for illustrative purposes only. Actual absorbance values will

vary depending on specific laboratory conditions and reagent batches. It is important to note

that cellobiose may yield a slightly different color intensity compared to an equimolar amount of

glucose.[6]

Considerations and Limitations
Specificity: The DNS assay is not specific to cellobiose; it detects all reducing sugars present

in the sample.[3] For complex mixtures, chromatographic methods may be required for

specific quantification.

Interference: Substances that can be oxidized under the assay conditions may interfere with

the results.
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High Blanks: Since cellobiose is itself a reducing sugar, using it as a substrate to measure

glucosidase activity can result in high background absorbance, potentially reducing the

sensitivity of the assay for detecting small changes.[10]

Linear Range: The assay is linear only within a specific concentration range. Samples with

high concentrations of reducing sugars must be diluted to fall within the linear range of the

standard curve.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. m.youtube.com [m.youtube.com]

2. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of
Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]

3. Estimation of Reducing Sugars by the Dinitro Salicylic Acid (DNS) Method | Biochemistry |
Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com
[biocyclopedia.com]

4. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

5. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

6. researchgate.net [researchgate.net]

7. mystrica.com [mystrica.com]

8. biorxiv.org [biorxiv.org]

9. scribd.com [scribd.com]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes: Quantification of D-(+)-Cellobiose
Using a DNS Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7887825#quantification-of-d-cellobiose-using-a-dns-
assay]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/post/Can_I_use_DNS_reducing_sugars_assay_for_determining_Glucosidase_activity_on_Cellobiose
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/DNSAinstructions.pdf
https://www.benchchem.com/product/b7887825?utm_src=pdf-custom-synthesis
https://m.youtube.com/watch?v=SggjDf8m_RM
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3103847/
https://biocyclopedia.com/index/biotechnology_methods/biochemistry/estimation_of_reducing_sugars_by_the_dinitro_salicylic_acid_dns_method.php
https://biocyclopedia.com/index/biotechnology_methods/biochemistry/estimation_of_reducing_sugars_by_the_dinitro_salicylic_acid_dns_method.php
https://biocyclopedia.com/index/biotechnology_methods/biochemistry/estimation_of_reducing_sugars_by_the_dinitro_salicylic_acid_dns_method.php
https://www.ncbe.reading.ac.uk/wp-content/uploads/sites/16/2021/10/DNSAinstructions.pdf
https://archive.lib.cmu.ac.th/full/t/2009/biot0552wa_app.pdf
https://www.researchgate.net/file.PostFileLoader.html?id=559635a75dbbbdfa218b45aa&assetKey=AS:273582955925523@1442238668285
https://www.mystrica.com/Applications/DNSA
https://www.biorxiv.org/content/biorxiv/early/2020/05/23/2020.05.21.106468/DC1/embed/media-1.pdf
https://www.scribd.com/document/539385004/Determination-of-reducing-sugar-by-DNS-method
https://www.researchgate.net/post/Can_I_use_DNS_reducing_sugars_assay_for_determining_Glucosidase_activity_on_Cellobiose
https://www.benchchem.com/product/b7887825#quantification-of-d-cellobiose-using-a-dns-assay
https://www.benchchem.com/product/b7887825#quantification-of-d-cellobiose-using-a-dns-assay
https://www.benchchem.com/product/b7887825#quantification-of-d-cellobiose-using-a-dns-assay
https://www.benchchem.com/product/b7887825#quantification-of-d-cellobiose-using-a-dns-assay
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7887825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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